2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine
Description
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H12N2. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C8H12N2/c1-10-4-6-2-3-8(9)7(6)5-10/h4-5,8H,2-3,9H2,1H3 |
InChI Key |
UYYGUKJAQYMEAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCC(C2=C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclopentanone can be reacted with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new pharmaceuticals and organic materials .
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structure and the presence of a cyclopentane ring fused to the pyrrole ring. This structural feature contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
